2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine is a heterocyclic compound characterized by its unique structural features and potential applications in scientific research. Its molecular formula is , and it has a molecular weight of 271.12 g/mol. This compound is classified under the category of thienopyrimidines, which are known for their diverse biological activities, including antimicrobial and antitumor properties. The presence of both chlorine and furan groups enhances its reactivity and potential utility in various chemical reactions and applications.
The synthesis of 2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine involves several key steps:
The molecular structure of 2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine features a fused ring system that includes:
InChI=1S/C10H4Cl2N2OS/c11-8-7-5(6-2-1-3-15-6)4-16-9(7)14-10(12)13-8/h1-4H
C1=COC(=C1)C2=CSC3=C2C(=NC(=N3)Cl)Cl
The chemical reactivity of 2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine can be attributed to its functional groups:
The mechanism of action for compounds like 2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine often involves interactions with biological targets such as enzymes or receptors:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy are commonly employed to confirm the structure and purity of this compound.
The applications of 2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine span various scientific fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: